molecular formula C10H8 B069322 1-Ethynylcubane CAS No. 163332-93-2

1-Ethynylcubane

Cat. No.: B069322
CAS No.: 163332-93-2
M. Wt: 128.17 g/mol
InChI Key: ITNOVWJTSZHDJY-UHFFFAOYSA-N
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Description

1-Ethynylcubane: is a hydrocarbon compound with a unique structure that has attracted the attention of researchers in various fields. It is a cubane derivative with an ethynyl group attached to one of the carbon atoms The cubane structure itself is highly strained and consists of eight carbon atoms arranged in a cubic configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynylcubane can be synthesized through various methods. One common approach involves the reaction of cubane with ethynylating agents under specific conditions. For instance, the reaction of cubane with ethynylmagnesium bromide in the presence of a palladium catalyst can yield this compound . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis generally involves similar principles as laboratory-scale methods. The use of scalable reaction conditions and efficient purification techniques is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynylcubane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

    Substitution: Halogenation reactions using halogenating agents like bromine or chlorine are common.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethylcubane.

    Substitution: Formation of halogenated cubane derivatives.

Scientific Research Applications

1-Ethynylcubane has a wide range of scientific research applications due to its unique structural properties and reactivity:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its strained structure makes it an interesting subject for studying reaction mechanisms and kinetics.

    Biology: Researchers are exploring its potential as a scaffold for drug design, given its rigid and compact structure.

    Medicine: Its derivatives are being investigated for potential therapeutic applications, including as antiviral and anticancer agents.

    Industry: It is used in the development of advanced materials, such as high-energy-density materials and polymers with unique mechanical properties.

Mechanism of Action

The mechanism of action of 1-ethynylcubane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the cubane structure, leading to the formation of new compounds with distinct properties. These interactions can affect biological pathways, making this compound and its derivatives potential candidates for drug development .

Comparison with Similar Compounds

    Cubane: The parent compound of 1-ethynylcubane, consisting of eight carbon atoms in a cubic configuration.

    1,4-Diethynylcubane: A derivative with two ethynyl groups attached to the cubane structure.

    1,3-Disubstituted Cubanes: Compounds with various substituents at the 1 and 3 positions of the cubane structure.

Uniqueness: Its structure allows for specific interactions and modifications that are not possible with other similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-ethynylcubane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-10-7-4-3-5(7)9(10)6(3)8(4)10/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNOVWJTSZHDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12C3C4C1C5C4C3C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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